4-(3-Methoxyphenyl)-3-methylbenzoic acid
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Overview
Description
4-(3-Methoxyphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a methoxy group at the 3-position and a methyl group at the 4-position of the phenyl ring
Scientific Research Applications
4-(3-Methoxyphenyl)-3-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-3-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and 3-methylbenzoic acid.
Grignard Reaction: The 3-methoxybenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form this compound using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(3-Hydroxyphenyl)-3-methylbenzoic acid.
Reduction: Formation of 4-(3-Methoxyphenyl)-3-methylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Comparison with Similar Compounds
4-(3-Methoxyphenyl)-3-methylbenzoic acid can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
3-Methoxybenzoic acid: Lacks the methyl group, resulting in different reactivity and applications.
4-Methylbenzoic acid:
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a range of chemical reactions and exhibit diverse biological activities, making it a valuable subject of research in multiple fields.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-8-12(15(16)17)6-7-14(10)11-4-3-5-13(9-11)18-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFBEIAMJQNJQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689145 |
Source
|
Record name | 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-72-0 |
Source
|
Record name | 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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